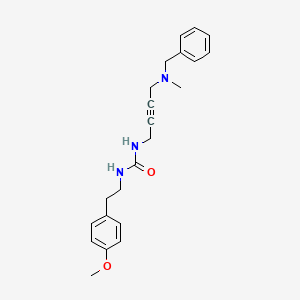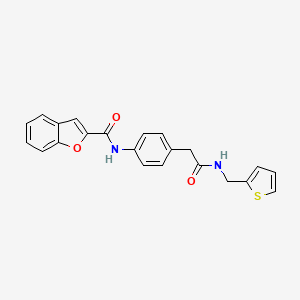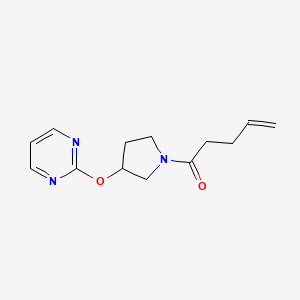
(3-Methylthietan-3-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylthietan-3-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C5H12ClNS and a molecular weight of 153.68 g/mol It is a hydrochloride salt form of (3-Methylthietan-3-yl)methanamine, which is a derivative of thietane, a four-membered sulfur-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylthietan-3-yl)methanamine hydrochloride typically involves the reaction of (3-Methylthietan-3-yl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:
(3-Methylthietan-3-yl)methanamine+HCl→(3-Methylthietan-3-yl)methanamine hydrochloride
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3-Methylthietan-3-yl)methanamine hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary or tertiary amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-Methylthietan-3-yl)methanamine hydrochloride is used as a building block in organic synthesis. It can be utilized in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study the effects of sulfur-containing heterocycles on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The compound’s unique structure may offer advantages in drug design and development.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-Methylthietan-3-yl)methanamine hydrochloride depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfur-containing thietane ring can participate in various chemical interactions, influencing the compound’s biological activity and efficacy.
Vergleich Mit ähnlichen Verbindungen
(3-Methylthietan-3-yl)methanol: A related compound with a hydroxyl group instead of an amine group.
(3-Methylthietan-3-yl)acetic acid: A derivative with a carboxylic acid group.
(3-Methylthietan-3-yl)amine: The parent amine compound without the hydrochloride salt.
Uniqueness: (3-Methylthietan-3-yl)methanamine hydrochloride is unique due to its specific combination of a thietane ring and an amine group, along with the hydrochloride salt form. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
(3-methylthietan-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.ClH/c1-5(2-6)3-7-4-5;/h2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWWVNOINIOVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2926271.png)
![N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2926274.png)
![N-(2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)oxirane-2-carboxamide](/img/structure/B2926275.png)
![(2R)-1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2926277.png)

![Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2926279.png)
![N-[2-(azepan-1-yl)ethyl]-N-cyclobutylprop-2-enamide](/img/structure/B2926283.png)


![N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2926287.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2926288.png)
![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2926290.png)

